molecular formula C21H42O3 B1606221 Octadecyl lactate CAS No. 35230-14-9

Octadecyl lactate

Cat. No. B1606221
CAS RN: 35230-14-9
M. Wt: 342.6 g/mol
InChI Key: UKGRTCZMPQERFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecyl lactate, also known as Stearyl lactate, is a compound with the molecular formula C21H42O3 and a molecular weight of 342.56 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of lactic acid-based anionic surfactants, such as Octadecyl lactate, involves the esterification of lactic acid with a range of fatty alcohols differing in chain length as well as in branching and unsaturation . The resultant ester is then sulfonated by treatment with chlorosulfonic acid followed by salt formation with aqueous NaOH solution .


Molecular Structure Analysis

The molecular structure of Octadecyl lactate consists of one molecule of galactose and one molecule of fructose . The structure of sulfated sodium salts of alkyl lactates has also been studied .


Chemical Reactions Analysis

Lactate, the end product of glycolysis, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product . The reaction sequence of lactate hydrolysis can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium .

Safety And Hazards

In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Future Directions

The discovery of lactylation brings new biological and functional considerations to the historical role of lactate . Future research in lactate immunometabolism is expected to provide new drugs that can modulate the activity of immune cells more selectively and with fewer side effects than current drugs .

properties

CAS RN

35230-14-9

Product Name

Octadecyl lactate

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

octadecyl 2-hydroxypropanoate

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20,22H,3-19H2,1-2H3

InChI Key

UKGRTCZMPQERFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(C)O

Other CAS RN

35230-14-9

Origin of Product

United States

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